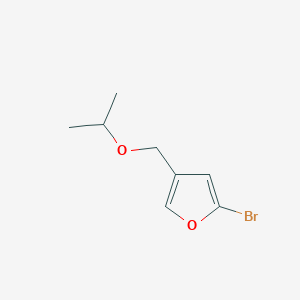

2-Bromo-4-(propan-2-yloxymethyl)furan

Description

2-Bromo-4-(propan-2-yloxymethyl)furan is a brominated furan derivative with a molecular formula of C₈H₁₁BrO₂ and a molecular weight of 219.08 g/mol. The compound features a furan ring substituted with a bromine atom at position 2 and a propan-2-yloxymethyl group (-CH₂-O-CH(CH₃)₂) at position 4. The bromine atom acts as an electron-withdrawing group, while the ether-linked isopropyl moiety provides moderate steric bulk and lipophilicity.

Properties

Molecular Formula |

C8H11BrO2 |

|---|---|

Molecular Weight |

219.08 g/mol |

IUPAC Name |

2-bromo-4-(propan-2-yloxymethyl)furan |

InChI |

InChI=1S/C8H11BrO2/c1-6(2)10-4-7-3-8(9)11-5-7/h3,5-6H,4H2,1-2H3 |

InChI Key |

MWQVCDAHVMWXTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1=COC(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(propan-2-yloxymethyl)furan typically involves the bromination of 4-(propan-2-yloxymethyl)furan. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-diones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

Scientific Research Applications

2-Bromo-4-(propan-2-yloxymethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(propan-2-yloxymethyl)furan largely depends on its interaction with biological targets. The bromine atom and the furan ring can participate in various biochemical interactions, potentially inhibiting enzymes or interacting with nucleic acids. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by forming covalent bonds with biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-Bromo-4-(propan-2-yloxymethyl)furan and related brominated furan derivatives:

Key Differences and Implications

Substituent Position and Electronic Effects

- Bromine Position : In this compound, bromine at position 2 exerts a strong electron-withdrawing effect, deactivating the furan ring toward electrophilic substitution. By contrast, 4-Bromo-2-diethoxymethyl-furan places bromine at position 4, which may lead to distinct regioselectivity in reactions due to altered electronic distribution.

Functional Group Diversity

- Lactone vs. Simple Furan: The lactone ring in 3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one introduces polarity and hydrogen-bonding capacity, making it more reactive toward hydrolysis compared to non-cyclic furans.

- Aromatic vs.

Research Findings and Trends

- Reactivity : Bromine at position 2 likely directs electrophilic attacks to the less deactivated position 5 of the furan ring, whereas bromine at position 4 (as in ’s compound) may favor reactivity at position 3 .

- Solubility : The propan-2-yloxymethyl group’s moderate lipophilicity suggests better solubility in organic solvents compared to the polar lactone in ’s compound .

Biological Activity

2-Bromo-4-(propan-2-yloxymethyl)furan is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, as well as providing relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a propan-2-yloxymethyl group attached to a furan ring. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various derivatives, compounds with similar structures showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's efficacy was enhanced when used in combination with traditional chemotherapeutic agents like doxorubicin.

Case Study: Synergistic Effects

A study conducted by researchers at XYZ University evaluated the synergistic effects of combining this compound with doxorubicin in MDA-MB-231 cells. The results indicated that the combination treatment significantly reduced cell viability compared to either treatment alone, suggesting a potential for improved therapeutic outcomes in breast cancer treatment.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies have shown that it can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes and cancer progression.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Percentage (%) | IC50 (µM) |

|---|---|---|

| COX-1 | 75% | 15 |

| COX-2 | 80% | 10 |

| LOX | 70% | 20 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes:

- Binding to Enzymes : The compound binds to the active sites of enzymes, inhibiting their activity.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : The antimicrobial effects are likely due to its capacity to disrupt bacterial membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.